molecular formula C24H17F2N3O3S B343813 ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

Cat. No.: B343813
M. Wt: 465.5 g/mol
InChI Key: ULJKWAGXZJHEBR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, fluorobenzylidene, and thiazolopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-aminothiophenol under specific conditions to form the thiazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted benzylidene derivatives .

Scientific Research Applications

Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
  • 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is unique due to its specific combination of functional groups and its thiazolopyridine ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H17F2N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl (2E)-5-amino-6-cyano-7-(3-fluorophenyl)-2-[(3-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C24H17F2N3O3S/c1-2-32-24(31)20-19(14-6-4-8-16(26)11-14)17(12-27)21(28)29-22(30)18(33-23(20)29)10-13-5-3-7-15(25)9-13/h3-11,19H,2,28H2,1H3/b18-10+

InChI Key

ULJKWAGXZJHEBR-VCHYOVAHSA-N

SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC(=CC=C3)F)C#N)N)C(=O)C(=CC4=CC(=CC=C4)F)S2

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC(=CC=C3)F)C#N)N)C(=O)/C(=C\C4=CC(=CC=C4)F)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC(=CC=C3)F)C#N)N)C(=O)C(=CC4=CC(=CC=C4)F)S2

Origin of Product

United States

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